molecular formula C13H12N6O2S B2386210 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide CAS No. 1421529-83-0

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide

Cat. No.: B2386210
CAS No.: 1421529-83-0
M. Wt: 316.34
InChI Key: YZCKLQHPXCFONR-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the pyrimidine and pyrazole rings, followed by their coupling through an ether linkage. The final step involves the introduction of the thiazole ring and the acetamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide stands out due to its unique combination of structural features. Similar compounds include those with pyrimidine, pyrazole, or thiazole rings, but few possess all three. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-9-16-10(19-5-2-3-15-19)7-12(17-9)21-8-11(20)18-13-14-4-6-22-13/h2-7H,8H2,1H3,(H,14,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCKLQHPXCFONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=NC=CS2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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